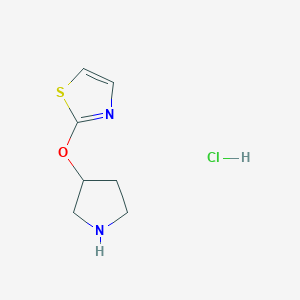

2-(吡咯烷-3-氧基)噻唑盐酸盐

描述

“2-(Pyrrolidin-3-yloxy)thiazole hydrochloride” is a chemical compound with the molecular formula C7H11ClN2OS . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Thiazole, a component of the molecule, is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学研究应用

合成和抗菌活性

一种合成高度取代官能化 2-(吡咯烷-1-基)噻唑环系的多功能方法展示了有趣的抗菌和抗分枝杆菌活性。此过程涉及外消旋或对映体富集的吡咯烷和苯甲酰异硫氰酸酯的反应,然后与 α-溴代酮顺序反应。所得化合物显示出选择性和良好的收率,一些自发环化为 N-苯甲酰硫脲中间体,然后再进一步反应 (Belveren 等人,2017)。

抗惊厥活性

噻唑基吡咯烷酮和异吲哚二酮已被合成并评估其抗惊厥活性。该系列中最活跃的化合物在癫痫模型中显示出显着的有效性,神经毒性和计算研究(包括药代动力学特性和对接研究)提供了支持 (Ghabbour 等人,2015)。

抗分枝杆菌活性和酸解离常数

一项研究合成了多官能化 3-[2-(吡咯烷-1-基)噻唑-5-羰基]-2H-色满-2-酮衍生物,并评估了其抗分枝杆菌活性。这些含有噻唑、香豆素和吡咯烷部分的化合物对结核分枝杆菌 H37Rv 菌株表现出有希望的活性。此外,还确定了这些化合物的酸解离常数,提供了对其化学行为和稳定性的见解 (Nural,2018)。

环加成行为

探索了吡咯并[1,2-c]噻唑的环加成行为,证明了它们与缺电子烯烃作为硫代羰基负离子以及与缺电子炔烃作为偶氮甲叉负离子的反应性。这种行为及其潜在机制对设计新的化学反应和化合物具有重要意义 (Sutcliffe 等人,2000)。

吡啶肼基噻唑金属配合物的抗菌和抗肿瘤活性

合成了吡啶肼基噻唑金属配合物,并测试了它们的抗菌和抗肿瘤活性。这些配合物对某些细菌和癌细胞系显示出特异性,表明了潜在的药物应用 (Zou 等人,2020)。

属性

IUPAC Name |

2-pyrrolidin-3-yloxy-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;/h3-4,6,8H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSNLMQUBQZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-3-yloxy)thiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

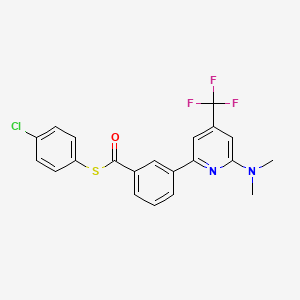

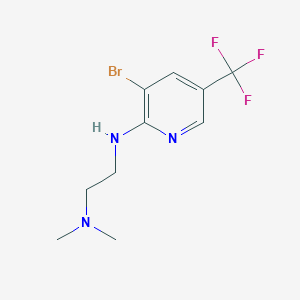

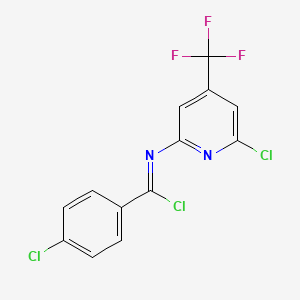

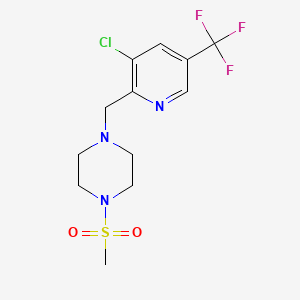

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)

![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401781.png)

![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)

![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)

![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)